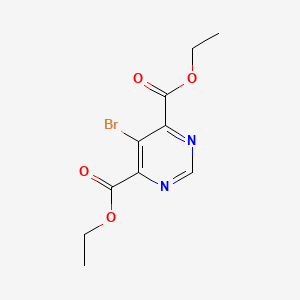

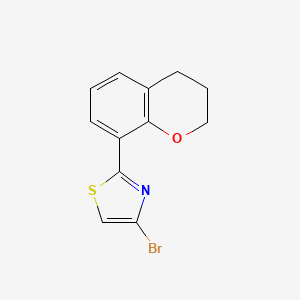

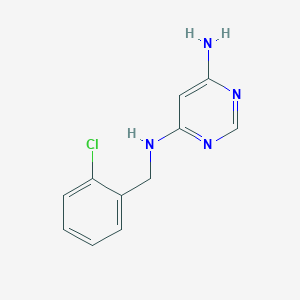

![molecular formula C12H10ClNO2 B1470043 1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1522746-04-8](/img/structure/B1470043.png)

1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

概要

説明

The compound “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a 4-chlorophenyl group. Pyrrole is a five-membered aromatic ring with one nitrogen atom. The 4-chlorophenyl group is a phenyl ring with a chlorine atom attached to the fourth carbon. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrrole ring, the polar carboxylic acid group, and the electron-withdrawing 4-chlorophenyl group. These features could influence the compound’s reactivity and interactions with other molecules .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The carboxylic acid group is acidic and can participate in various reactions such as esterification or amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase the compound’s solubility in water. The compound’s melting and boiling points, density, and other properties would depend on the specific arrangement of atoms and the intermolecular forces present .

科学的研究の応用

Crystal Structure and Conformational Studies

Complex Crystal Structures : The compound exhibits regiospecific synthesis, with its crystal structure showing unique molecular conformations. In particular, the propionic acid groups in the crystal structure form hydrogen-bonded dimers, typical of carboxylic acid groups in solid states. This indicates potential utility in materials science and crystallography research for understanding molecular interactions and designing structured materials (Kumarasinghe, Hruby, & Nichol, 2009).

Structural Determination Techniques : The compound's structure was clarified using advanced techniques such as synchrotron X-ray powder diffraction, showcasing its complex nature and confirming the accuracy of structural determination methods, essential in fields such as drug design and material science (Silva et al., 2012).

Density Functional Theory (DFT) Studies : Detailed DFT studies and acid dissociation constant determinations were performed on similar compounds, shedding light on their molecular structure and behavior. This is crucial for understanding the compound's reactivity and stability, which are key factors in its potential applications in chemical synthesis and pharmaceuticals (Nural et al., 2018).

Potential Biological Applications

Antimicrobial Activity : Certain derivatives of the compound demonstrated significant antimicrobial activity against various bacterial and mycobacterial strains. This indicates potential applications in developing new antimicrobial agents, crucial in the medical field for combating drug-resistant bacteria (Biava et al., 2008).

Insecticidal Activity : Stereochemical analyses revealed that some derivatives of the compound exhibit significant insecticidal activity, suggesting potential use in developing new, more effective insecticides, which are important in agriculture and pest control (Hasan et al., 1996).

Safety and Hazards

As with any chemical compound, handling “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific hazards would depend on the compound’s reactivity and toxicity .

将来の方向性

作用機序

Biochemical Pathways:

Indole compounds often exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . It’s possible that our compound shares some of these properties.

Action Environment:

Environmental factors play a crucial role:

- The compound’s ionization state varies with pH, impacting its solubility and activity. Stability and reactivity may change under different conditions. Photosensitivity could affect its efficacy.

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

生化学分析

Biochemical Properties

1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions help in reducing oxidative stress within cells. Additionally, the compound may also interact with catalase, an enzyme involved in hydrogen peroxide scavenging .

Cellular Effects

This compound influences various cellular processes. It has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to enzymes like glutathione peroxidase and glutathione reductase, enhancing their activity and promoting the reduction of ROS . Additionally, it may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with catalase further contributes to its antioxidant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its efficacy in reducing oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress without causing significant toxicity . At higher doses, the compound may induce adverse effects, including cytotoxicity and disruption of cellular homeostasis . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with glutathione-related enzymes influences the cellular redox state and metabolic balance . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s ability to cross the blood-brain barrier and its distribution in neural tissues are particularly relevant for its potential neuroprotective applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it ensures the compound reaches its intended sites of action within the cell.

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPPGIJDZXFVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

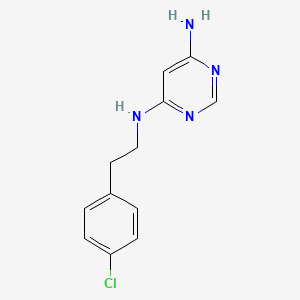

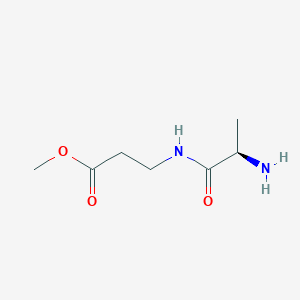

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)

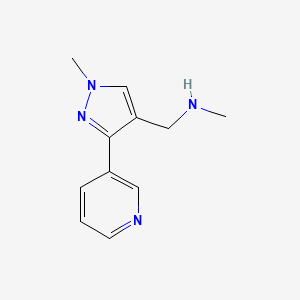

![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)

![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)